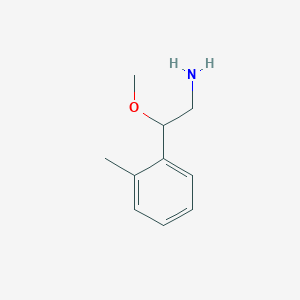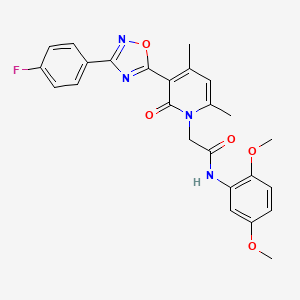
2-Methoxy-2-(o-tolyl)ethanamine
Overview
Description
“2-Methoxy-2-(o-tolyl)ethanamine” is an organic compound with the chemical formula C10H15NO . It is related to the class of aromatic drugs of amino-alcohols .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves several steps. For instance, 2-(2-aminoethoxy)ethanol reacts with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group. Then, a condensation reaction is carried out with 1-bromo-6-chlorohexane in the presence of NaOH (50%) and tetrabutylammonium bromide .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . For example, its molecular weight is 75.1097 .Mechanism of Action
2-Methoxy-2-(o-tolyl)ethanamine acts on the adrenergic system by binding to and activating alpha and beta adrenergic receptors. This leads to the release of neurotransmitters such as dopamine and norepinephrine, which can have various effects on the body.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate and blood pressure, which are typical effects of sympathomimetic agents. It has also been shown to increase metabolic rate and thermogenesis, which could make it a potential candidate for weight loss. In addition, this compound has been found to have some anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
2-Methoxy-2-(o-tolyl)ethanamine has been used in various in vitro and in vivo studies to investigate its pharmacological properties. One advantage of using this compound in research is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its effects can be variable depending on the dose and route of administration.
Future Directions
There are several potential future directions for research on 2-Methoxy-2-(o-tolyl)ethanamine. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Another area of interest is its potential use in the treatment of ADHD, as it has been found to have some stimulant-like effects. Further research is needed to fully elucidate the pharmacological properties of this compound and its potential therapeutic applications.
In conclusion, this compound is a naturally occurring trace amine that has been the subject of scientific research due to its potential pharmacological properties. It has been found to have sympathomimetic effects and could have potential applications in the treatment of various conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Scientific Research Applications
2-Methoxy-2-(o-tolyl)ethanamine has been studied for its potential pharmacological properties, including its effects on the central nervous system, cardiovascular system, and metabolism. It has been found to have sympathomimetic effects, which means it can mimic the effects of the sympathetic nervous system. This makes it a potential candidate for use in the treatment of various conditions, including obesity and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
2-methoxy-2-(2-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYUPSLNKTZNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292885 | |
| Record name | β-Methoxy-2-methylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104338-28-5 | |
| Record name | β-Methoxy-2-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104338-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Methoxy-2-methylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B3401846.png)



![methyl 3-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B3401883.png)

![4-[4-(3-chloro-4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3401895.png)
![(Tetrahydrofuran-2-yl)methyl 2-(1-((3-chlorobenzo[b]thiophene-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3401902.png)
![Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylate](/img/structure/B3401917.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-fluorophenyl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3401918.png)